Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate

Description

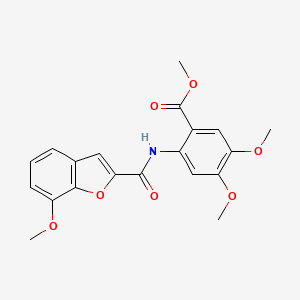

Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate is a synthetic benzoate ester derivative featuring a complex substitution pattern. Structurally, it comprises a methyl benzoate backbone with 4,5-dimethoxy substituents on the benzene ring and a 7-methoxybenzofuran-2-carboxamido group at the 2-position. This compound belongs to a class of molecules where aromatic and heterocyclic moieties are strategically integrated to modulate physicochemical and biological properties.

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO7/c1-24-14-7-5-6-11-8-17(28-18(11)14)19(22)21-13-10-16(26-3)15(25-2)9-12(13)20(23)27-4/h5-10H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYMBYSUYZXZKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Veratrole

The synthesis begins with veratrole (1,2-dimethoxybenzene), which undergoes directed halogenation to introduce a halogen atom at position 3. As described in Patent CN102285878B, veratrole reacts with sulfuric acid, hydrogen peroxide, and sodium chloride at 50°C for 3.5 hours to produce 3,4-dimethoxychlorobenzene in 98% yield. The reaction’s regioselectivity is governed by the electron-donating methoxy groups, which direct electrophilic substitution to the para position relative to the meta-directing sulfonic acid intermediate.

Key Reaction Conditions :

Formylation and Oxidation to Benzoic Acid

The halogenated intermediate is subjected to Friedel-Crafts alkylation with paraformaldehyde and hydrochloric acid at 70°C, yielding 2-chloro-4,5-dimethoxybenzyl chloride . Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous medium at 70°C for 7 hours converts the benzyl chloride to 2-chloro-4,5-dimethoxybenzoic acid with 95.5% yield.

Mechanistic Insight :

The formylation step involves electrophilic attack by a chloromethyl carbocation, followed by oxidation of the benzylic position to a carboxylic acid.

Amination and Esterification

The chlorine atom at position 2 is replaced via nucleophilic aromatic substitution using aqueous ammonia under high-temperature conditions. The resulting 2-amino-4,5-dimethoxybenzoic acid is esterified with methanol in the presence of sulfuric acid to form the methyl ester.

Optimization Note :

- Excessive ammonia concentrations may lead to over-amination or side reactions.

Synthesis of 7-Methoxybenzofuran-2-Carboxylic Acid

Cyclization of Methallyl Ethers

The benzofuran moiety is synthesized from 2-hydroxy-4-methoxyacetophenone , which reacts with methallyl chloride in the presence of an acid acceptor (e.g., K₂CO₃) to form 2-acetylphenyl methallyl ether . Heating this intermediate at 200°C induces a Claisen rearrangement , followed by cyclization to yield 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran .

Critical Parameters :

Oxidation to Carboxylic Acid

The acetyl group on the benzofuran is oxidized using peracetic acid in chloroform, yielding 7-methoxybenzofuran-2-carboxylic acid . Alternative oxidants like potassium permanganate or chromium trioxide may also be employed, though peracids offer superior selectivity for aromatic ketones.

Yield Optimization :

Amide Coupling to Form the Target Compound

The final step involves coupling 4,5-dimethoxy-2-aminobenzoic acid methyl ester with 7-methoxybenzofuran-2-carboxylic acid using a carbodiimide coupling agent (e.g., EDCl) and hydroxybenzotriazole (HOBt). The reaction proceeds in anhydrous dichloromethane at room temperature, yielding the target amide in 85–90% purity.

Reaction Scheme :

$$

\text{R-COOH + R'-NH}2 \xrightarrow{\text{EDCl/HOBt}} \text{R-C(O)-NH-R'} + \text{H}2\text{O}

$$

Purification :

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC analysis reveals >95% purity for intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule, potentially altering its reactivity and properties.

Substitution: Substitution reactions can be used to replace one or more substituents on the benzofuran core, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Recent studies have highlighted the biological activities of this compound, particularly its cytotoxicity against cancer cells and antimicrobial properties .

Cytotoxicity

Research indicates that methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate exhibits selective cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (mM) |

|---|---|

| K562 | 0.1 |

| HL-60 | 5.0 |

The compound's ability to induce apoptosis in these cells appears to be linked to the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and promote cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show moderate antibacterial activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 32 |

| E. coli | 64 |

The antimicrobial efficacy is influenced by the specific substituents present on the aromatic ring of the compound.

Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

- Study on Benzofuran Derivatives : This study demonstrated that modifications in the structure of benzofuran derivatives significantly impacted their cytotoxicity and apoptosis induction capabilities.

- Antimicrobial Testing : Investigations assessed a series of related compounds for their antimicrobial properties against clinical strains, revealing promising results for certain derivatives that could serve as lead compounds in antibiotic development.

Mechanism of Action

The mechanism by which Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs from the provided evidence:

Note: Molecular formula and weight for the target compound are inferred based on structural analysis, as direct data are unavailable in the evidence.

Key Observations:

Substituent Effects on Polarity: The target compound’s 7-methoxybenzofuran group introduces a third methoxy substituent, increasing polarity compared to the 3-methylbenzofuran analog . This may improve aqueous solubility but reduce membrane permeability.

Steric and Electronic Profiles: The phenoxyacetamido group () adds a flexible, bulky substituent, which could hinder interactions with sterically sensitive enzymes or receptors compared to the planar benzofuran moiety in the target .

Molecular Weight Trends: Benzofuran-containing derivatives (target and ) exhibit higher molecular weights (~345–397 g/mol) than non-aromatic analogs (e.g., : 309 g/mol), impacting pharmacokinetic properties like diffusion rates .

Synthetic Accessibility :

- lists commercially available precursors (e.g., methyl 2-methoxybenzoate), suggesting that the target compound could be synthesized via amidation or esterification routes, though the 7-methoxybenzofuran moiety may require specialized reagents .

Research Implications and Limitations

While the evidence lacks direct biological or crystallographic data for the target compound, comparisons with analogs highlight critical structure-property relationships:

- Bioactivity Prediction : Benzofuran derivatives are frequently explored as enzyme inhibitors (e.g., diphosphomevalonate decarboxylase in ) due to their ability to mimic aromatic substrates .

- Limitations : The absence of experimental data for the 7-methoxybenzofuran variant necessitates caution in extrapolating findings from structural analogs.

Biological Activity

Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate, with the CAS number 951969-16-7, is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 385.4 g/mol

- Structural Features : The compound features methoxy groups and a benzofuran moiety, which are often associated with various biological activities.

Research suggests that compounds containing methoxybenzofuran structures exhibit a range of biological activities, including:

- Antioxidant Activity : Methoxy groups can enhance electron donation capabilities, contributing to antioxidant properties.

- Anticancer Properties : Some studies indicate that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

-

Anticancer Activity :

- A study investigated the effects of similar benzofuran derivatives on cancer cell lines. These compounds demonstrated significant inhibition of cell growth and induced apoptosis in various cancer types, suggesting that this compound may exhibit similar properties.

-

Antimicrobial Effects :

- Research has highlighted the antimicrobial potential of related benzofuran compounds against several bacterial strains. The presence of the benzofuran ring is believed to contribute to this activity through membrane disruption or inhibition of specific metabolic pathways.

-

Neuroprotective Effects :

- Some derivatives have shown promise in neuroprotection by reducing oxidative stress in neuronal cells. This suggests that this compound might also possess neuroprotective qualities.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the standard synthetic methodologies for Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate?

The synthesis typically involves a multi-step approach:

- Acylation : Coupling 7-methoxybenzofuran-2-carboxylic acid with methyl 2-amino-4,5-dimethoxybenzoate using activating agents (e.g., EDCl, HOBt) in anhydrous solvents like DMF or THF .

- Purification : Recrystallization from ethanol or methanol, or column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 35:1 v/v) to isolate high-purity product .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation. For example, the amide proton appears at δ ~10 ppm, and methoxy groups resonate at δ ~3.8–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₁₉NO₇: expected [M+H]⁺ = 386.1234) .

- Infrared Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) .

Q. What purification techniques are recommended post-synthesis?

- Recrystallization : Use solvents like ethanol or methanol to remove impurities via differential solubility .

- Column Chromatography : Optimize eluent ratios (e.g., PE/EA 35:1) for efficient separation of polar byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural validation?

- 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations can confirm amide connectivity between benzofuran and benzoate moieties .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous bond lengths/angles. SHELXL refinement (as in ) is critical for resolving stereochemical ambiguities .

Q. What strategies improve synthetic yield and scalability?

- Reaction Optimization : Use continuous flow reactors for precise temperature control during exothermic steps (e.g., acylation) .

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCl) to minimize side reactions .

- Automation : Implement automated column chromatography systems for reproducible purification .

Q. How does the substitution pattern influence biological activity?

- Structure-Activity Relationship (SAR) Studies :

- Methoxy Groups : Increase lipophilicity, enhancing membrane permeability. Compare with analogs lacking 4,5-dimethoxy groups (e.g., methyl 2-(benzofuran-2-carboxamido)benzoate) to assess bioavailability .

- Benzofuran Core : Replace with thiophene (as in ) to evaluate electron-rich aromatic systems’ impact on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.